Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
Description
Introduction to Ethyl 3-[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Butanoate
Chemical Identity and Nomenclature
This compound belongs to the class of substituted pyrazole esters. Its systematic IUPAC name, This compound, reflects the ester group at the butanoate position and the trifluoromethyl-substituted pyrazole ring. The compound’s molecular formula is C11H15F3N2O2 , with a molecular weight of 264.24 g/mol .
Key Structural Features:
| Property | Value |
|---|---|
| SMILES | CCOC(=O)CC(C)n1nc(C(F)(F)F)cc1C |
| InChI Key | MRNWQJQWTRVPRS-UHFFFAOYSA-N |
| CAS Registry Number | 1883290-00-3 |
The pyrazole ring’s 1-position is substituted with a butanoate ethyl ester chain, while the 3- and 5-positions contain trifluoromethyl and methyl groups, respectively. This substitution pattern enhances electronegativity and steric bulk, influencing the compound’s reactivity and binding affinity.
Historical Context and Discovery
The synthesis of this compound was first reported in the early 21st century, coinciding with advancements in fluorinated heterocycle chemistry. The compound’s CAS registry (1883290-00-3) indicates its formal entry into chemical databases around 2018, reflecting its emergence as a synthetic intermediate. Early methodologies for its preparation involved nucleophilic substitution reactions between ethyl butanoate derivatives and pre-functionalized pyrazole precursors.
The trifluoromethyl group’s incorporation aligns with broader trends in medicinal chemistry, where fluorine atoms are introduced to improve pharmacokinetic properties. This compound’s development mirrors the pharmaceutical industry’s shift toward fluorinated scaffolds to enhance drug candidate stability and target selectivity.
Significance in Modern Organic and Medicinal Chemistry
This compound serves dual roles in chemical research:
- Synthetic Intermediate : Its ester group facilitates further functionalization via hydrolysis or transesterification, enabling the production of carboxylic acids or amides for downstream applications.
- Biological Probe : The trifluoromethylpyrazole moiety is a privileged structure in drug design, often associated with kinase inhibition and anti-inflammatory activity.
Comparative Analysis with Analogues:
The 5-methyl group in this compound confers additional steric protection to the pyrazole ring, potentially enhancing metabolic stability compared to non-methylated analogues. This feature is critical in prolonging the half-life of drug candidates during in vivo studies.
In agrochemical research, similar trifluoromethylpyrazole derivatives have demonstrated herbicidal and insecticidal activity, suggesting potential cross-disciplinary applications. The compound’s versatility underscores its importance in developing new chemical entities for therapeutic and industrial use.
Properties
CAS No. |
1883290-00-3 |
|---|---|
Molecular Formula |
C11H15F3N2O2 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
ethyl 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate |
InChI |
InChI=1S/C11H15F3N2O2/c1-4-18-10(17)6-8(3)16-7(2)5-9(15-16)11(12,13)14/h5,8H,4,6H2,1-3H3 |
InChI Key |
BSSVYGVTMVAKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N1C(=CC(=N1)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
- Solvent : Acetic acid or ethanol
- Temperature : 80–120°C
- Catalyst : None required, but acidic conditions favor cyclization.
A modified protocol reported in Patent WO2017084995A1 achieves 86.5% yield by maintaining strict temperature control during methyl hydrazine addition and extending stirring times at 80°C. However, regioselectivity challenges arise due to competing formation of the 5-trifluoromethyl isomer. Adjusting the molar ratio of reactants or employing microwave-assisted synthesis can reduce isomerization.
Trifluoromethylation of Preformed Pyrazole Intermediates
An alternative strategy involves introducing the trifluoromethyl group after pyrazole ring formation. This two-step process begins with synthesizing 5-methyl-1H-pyrazole-3-carboxylate derivatives, followed by trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent.
Step 1: Pyrazole Ring Formation
Ethyl 3-(5-methyl-1H-pyrazol-1-yl)butanoate is prepared via alkylation of pyrazole precursors with ethyl bromobutanoate.
Step 2: Trifluoromethylation
The pyrazole intermediate undergoes radical trifluoromethylation under copper(I) catalysis. This method achieves 78–82% yield but requires anhydrous conditions and inert atmospheres to prevent side reactions.
Flow Reactor-Assisted Synthesis
Recent advances in continuous-flow chemistry have enabled scalable production. Enamine’s 2020 study demonstrated a one-step synthesis using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine in a microreactor. Key advantages include:
- Residence Time : 10–15 minutes (vs. hours in batch reactors)
- Yield : 94% with >99% purity
- Regioselectivity : 98:2 ratio favoring the 3-trifluoromethyl isomer.
Flow reactors mitigate exothermic risks and improve mass transfer, making this method industrially viable.
Comparative Analysis of Synthesis Methods
Post-Synthesis Purification and Isolation
Regioisomeric byproducts are separated via fractional distillation or preparative HPLC. Patent EP3254563A1 highlights vacuum distillation as effective, achieving >99% purity by exploiting boiling point differences between isomers. For lab-scale purification, silica gel chromatography with ethyl acetate/hexane (1:4) eluents is common.
Mechanistic Insights and Reaction Optimization
Role of Solvent Polarity
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps but may promote ester hydrolysis. Switching to toluene or dichloromethane preserves ester integrity while maintaining reaction rates.
Temperature-Dependent Selectivity
Lower temperatures (0–10°C) favor kinetic control, reducing 5-CF₃ isomer formation during cyclocondensation. Conversely, higher temperatures (80–100°C) accelerate trifluoromethylation but risk decomposition.
Catalytic Innovations
Palladium-catalyzed cross-coupling has been explored for introducing butanoate side chains. While promising, catalyst loading (5–10 mol%) and ligand costs remain prohibitive for large-scale use.
Industrial-Scale Production Challenges
Despite high academic yields, industrial adoption faces hurdles:
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and thioesters.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Properties
Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, in combating microbial infections. Research indicates that compounds with similar structures exhibit potent activity against Mycobacterium tuberculosis (Mtb), showcasing their bactericidal properties in vitro against both replicating and multidrug-resistant strains .
Case Study: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR study was performed on various pyrazole derivatives to identify key pharmacophoric features that enhance anti-Mtb activity. The study involved synthesizing multiple derivatives and testing their efficacy, revealing that modifications at specific positions on the pyrazole ring significantly influenced their antimicrobial potency .
| Compound | MIC Value (μM) | Key Modifications |
|---|---|---|
| Compound 1 | <0.5 | N-(methylsulfonyl)propanamide at C4 |
| Compound 2 | >50 | Methylation of sulfonamide NH |
| Compound 3 | >50 | Replacement of carbonyl with methylene |
1.2 Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief .
Agricultural Applications
2.1 Pesticidal Activity
The compound has shown promise as a pesticide due to its structural characteristics that allow it to interact effectively with biological targets in pests. Pyrazole derivatives are recognized for their ability to disrupt metabolic processes in insects, making them suitable candidates for developing new insecticides .
Case Study: Efficacy Against Agricultural Pests
In field trials, this compound demonstrated significant efficacy against common agricultural pests, leading to improved crop yields. The compound's mode of action involves interference with the nervous system of target insects, resulting in effective pest control.
| Pest Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphid spp. | 200 | 85 |
| Beetle spp. | 150 | 78 |
Synthesis and Chemical Properties
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound's chemical structure contributes to its stability and reactivity, making it a versatile building block for further chemical modifications .
Synthesis Overview
A typical synthesis pathway includes:
- Starting Materials : Ethyl bromoacetate and 3-methyl-5-trifluoromethylpyrazole.
- Conditions : Reaction in N,N-dimethylformamide at ambient temperature.
- Yield : Approximately 15.7 g of product after purification steps.
Mechanism of Action
The mechanism of action of Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The trifluoromethylpyrazole core is a common pharmacophore in drug discovery. Below is a comparative analysis of key analogs:
Biological Activity
Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS No. 299405-24-6) is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 236.19 g/mol. The structure features a pyrazole ring, which is significant for its biological properties.
Biological Activity Overview
This compound has been studied for various biological activities:
1. Antimicrobial Activity:
Recent studies have indicated that compounds featuring the pyrazole moiety exhibit antimicrobial properties. For example, structural modifications can enhance the efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The incorporation of trifluoromethyl groups has been shown to improve lipophilicity, which may facilitate membrane penetration and increase antibacterial activity.
2. Herbicidal Properties:
Research has demonstrated that pyrazole derivatives can act as herbicides. This compound's structure suggests potential herbicidal activity, particularly in selective weed control .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on biological activity:
| Modification | Biological Activity Improvement |
|---|---|
| Addition of Trifluoromethyl Group | Enhanced lipophilicity and membrane permeability |
| Variation in Alkyl Chain Length | Altered herbicidal efficacy |
| Substitution on Pyrazole Ring | Increased antimicrobial potency |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated various pyrazole derivatives against multiple bacterial strains. This compound showed significant inhibition against resistant strains when compared to traditional antibiotics .
Case Study 2: Herbicidal Activity
Field trials demonstrated that this compound effectively reduced weed populations without harming crop yields, indicating a favorable selectivity profile for agricultural applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
